molecular formula C40H54B4O8 B3101722 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene CAS No. 1398053-00-3

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Cat. No.: B3101722
CAS No.: 1398053-00-3
M. Wt: 706.1 g/mol
InChI Key: LVHDPHZXHAGSPT-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (hereafter referred to by its systematic name) is a tetra-borylated pyrene derivative widely employed as a precursor in synthesizing advanced materials. Its four boronate ester groups enable participation in Suzuki-Miyaura cross-coupling reactions, forming π-conjugated polymers and covalent organic frameworks (COFs) . This compound is synthesized via palladium-catalyzed borylation of 1,3,6,8-tetrabromopyrene with bis(pinacolato)diboron (B₂pin₂), yielding a product with high purity (>98%) and reactivity . Key applications include photoelectrochemical water oxidation, energy storage, and COF-based electrocatalysts due to its ability to form rigid, microporous networks with high surface areas (~450–600 m²/g) and tunable electronic properties .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDPHZXHAGSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54B4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the reaction of pyrene with boronic acid pinacolate esters. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory-scale preparations, with adjustments for larger scale reactions and purification processes.

Chemical Reactions Analysis

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or THF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrene derivatives .

Scientific Research Applications

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene involves its ability to form stable covalent bonds with other molecules. The boronic ester groups can undergo condensation reactions with diols or other nucleophiles, forming stable boronate esters. This property is exploited in the synthesis of COFs and MOFs, where the compound acts as a bridging ligand .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mono- and Di-Substituted Pyrene Boronates

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Synthesis: These derivatives are synthesized via iridium-catalyzed direct borylation of pyrene, yielding 52% (mono-) and 84% (di-substituted) . Applications: Limited to small-molecule OLEDs and low-dimensional polymers due to fewer reactive sites. For example, 2,7-bis-substituted pyrene forms carbazole-based emitters with λmax ≈ 420 nm in photoluminescence . Key Differences: Lower substitution reduces cross-linking capacity, resulting in materials with smaller surface areas (<200 m²/g) and higher solubility, which limits utility in porous polymers .

1,3,6,8-Tetrabromopyrene (P4)

  • Role: A precursor for synthesizing the tetra-borylated compound.
  • Applications : Used in brominated OLED emitters but requires additional functionalization steps to achieve boronate groups .

Pyrene-4,5,9,10-Tetraone-Based Derivatives

  • Structure : Replaces boronate groups with redox-active carbonyl moieties.
  • Applications : Forms conjugated microporous polymers (e.g., BC-PT, TPA-PT) with exceptional capacitance (325 F/g at 1 A/g) for supercapacitors, contrasting with the tetra-borylated compound’s photoelectrochemical focus .

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene in OLEDs

  • Performance : When coupled with carbazole units, achieves external quantum efficiency (EQE) of 4.2% in blue OLEDs, whereas tetra-borylated pyrene derivatives prioritize structural rigidity over luminescence .

Comparative Data Table

Compound Substitution Pattern Key Reaction Surface Area (m²/g) Bandgap (eV) Primary Application
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Tetra- (1,3,6,8) Suzuki coupling 450–600 1.8–2.1 Photoelectrochemical OER
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Mono- (position 2) Ir-catalyzed borylation N/A N/A Small-molecule synthesis
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene Di- (2,7) Suzuki coupling <200 2.9–3.2 OLED emitters
Pyrene-4,5,9,10-tetraone-based CMPs (e.g., BC-PT) Tetra- (carbonyl) Suzuki coupling 750–900 1.5–1.7 Energy storage

Key Research Findings

  • Reactivity: The tetra-borylated compound’s four reactive sites enable robust network formation, critical for microporous polymers. Mono-/di-substituted analogs lack sufficient cross-linking density .
  • Electronic Properties : The low bandgap (1.8–2.1 eV) of tetra-borylated pyrene polymers enhances charge transport in photoelectrochemical devices, outperforming di-substituted derivatives (2.9–3.2 eV) .
  • Stability : Boronate esters in the tetra-substituted compound exhibit superior hydrolytic stability compared to formyl or brominated pyrenes, ensuring longevity in aqueous OER conditions .

Biological Activity

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (CAS No. 1398053-00-3), often abbreviated as TPPY, is a pyrene derivative characterized by the presence of four boronic acid pinacolate ester side groups. This compound has garnered attention due to its unique photophysical properties and potential applications in various fields such as organic electronics and materials science.

  • Molecular Formula : C₄₀H₅₄B₄O₈
  • Molecular Weight : 706.1 g/mol
  • Purity : Typically > 95% .
  • Appearance : Beige to yellow powder/crystals .

Biological Activity

The biological activity of TPPY is primarily linked to its interactions with biological systems and its potential applications in biomedicine and materials science.

Photophysical Properties

TPPY exhibits significant fluorescence properties which are critical for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light makes it a candidate for use in imaging and sensing applications.

Research indicates that TPPY can influence cellular processes through its photophysical properties. For example:

  • Fluorescence Imaging : TPPY is utilized in fluorescence imaging due to its high quantum yield and stability under biological conditions. This allows for real-time imaging of cellular processes .
  • Reactive Oxygen Species (ROS) Generation : The compound has shown potential in generating ROS upon excitation, which can be leveraged in photodynamic therapy for cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of TPPY:

  • Cell Viability Assays :
    • A study demonstrated that TPPY can selectively induce cytotoxicity in cancer cells while sparing normal cells when activated by light . This selectivity is crucial for developing targeted cancer therapies.
  • Photodynamic Therapy (PDT) :
    • Research has shown that TPPY can be effective in PDT by generating singlet oxygen upon light activation. This property is being explored for treating various malignancies .
  • Applications in Organic Electronics :
    • Due to its excellent electronic properties, TPPY is being studied as a material for organic photovoltaics (OPVs) and OLEDs. Its ability to form covalent organic frameworks (COFs) enhances charge transport properties .

Data Table: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
CytotoxicityInduces cell death in cancer cells upon light activation.
Photodynamic TherapyEffective ROS generation leading to apoptosis in tumor cells.
Organic ElectronicsEnhances charge transport properties in COFs for OPVs and OLEDs.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene?

The compound is synthesized via palladium-catalyzed Miyaura borylation of 1,3,6,8-tetrabromopyrene with bis(pinacolato)diboron. Key steps include:

  • Using Pd(dppf)Cl₂ (0.05–0.1 equiv) as a catalyst in anhydrous DMSO or toluene .
  • Refluxing under argon for 24–72 hours to achieve high yields (up to 82%) .
  • Purification via flash column chromatography (silica gel, dichloromethane/hexane eluent) to isolate the tetra-borylated product . Note: Excess bis(pinacolato)diboron (1.2–1.5 equiv) ensures complete substitution, but stoichiometric adjustments may prevent side products in positionally selective reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Peaks at δ 9.15 ppm (pyrene aromatic protons) and δ 1.50–1.54 ppm (pinacol methyl groups) confirm substitution .
  • ESI-HRMS: A molecular ion peak at m/z 706.419135 (calculated: 706.42115) validates purity .
  • FTIR: B-O stretches at 1341 cm⁻¹ and aromatic C-H stretches at 2928 cm⁻¹ .

Q. What are the primary applications of this compound in materials science?

It serves as a key monomer in Suzuki cross-coupling reactions to synthesize:

  • Covalent Organic Frameworks (COFs): For gas storage, catalysis, or photoelectrochemical water oxidation .
  • Conjugated Microporous Polymers (CMPs): With N/S-containing linkers (e.g., benzothiadiazole) for oxygen evolution reactions .
  • OLED Precursors: When coupled with benzimidazole derivatives for blue-emitting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to avoid over-substitution or positional ambiguity?

  • Stoichiometric Control: Reducing bis(pinacolato)diboron to 0.6 equiv yields mono- or di-substituted pyrenes, enabling site-selective functionalization .
  • Catalyst Screening: Pd(OAc)₂ with SPhos ligand improves yields in sterically hindered systems .
  • Temperature Modulation: Lower temperatures (60–80°C) minimize decomposition in sensitive solvents like DMSO .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

  • Intermolecular Interactions: Br···π contacts (3.414 Å) in brominated derivatives complicate packing analysis .
  • Twinned Data: High-symmetry space groups (e.g., P2₁/c) may require SHELXL for refinement against twinned data .
  • Software Tools: OLEX2 integrates SHELX workflows for structure solution and visualization .

Q. How do electronic properties of COFs derived from this monomer influence photoelectrochemical performance?

  • Bandgap Engineering: Coupling with electron-deficient linkers (e.g., benzothiadiazole) reduces bandgaps (<2.5 eV), enhancing visible-light absorption .
  • Surface Area: BET analysis shows CMPs with >500 m²/g surface area improve catalytic turnover in water oxidation .
  • Stability Tests: Cyclic voltammetry in 0.1 M KOH confirms durability over 50 cycles .

Methodological Considerations

Q. How should researchers resolve contradictions in NMR data for similar derivatives?

  • Variable-Temperature NMR: Resolves overlapping peaks caused by dynamic processes (e.g., rotor effects in pinacol groups) .
  • 2D NMR (HSQC/HMBC): Assigns ambiguous signals, such as distinguishing pyrene core protons from linker moieties .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions: Argon-filled vials at –20°C in anhydrous DMSO or toluene prevent hydrolysis of boronate esters .
  • Stability Monitoring: Periodic FTIR checks for B-O bond integrity (1341 cm⁻¹) .

Tables for Key Data

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst Loading0.05–0.1 equiv Pd>80% yield
Reaction Time48–72 hoursComplete borylation
SolventAnhydrous DMSOEnhances Pd stability
PurificationSilica gel columnRemoves unreacted diboron

Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsInterpretationReference
¹H NMR (CDCl₃)δ 9.15 (s, 4H, pyrene)Core substitution
ESI-HRMSm/z 706.419135 (M⁺)Molecular ion confirmation
FTIR1341 cm⁻¹ (B-O)Boronate ester integrity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Reactant of Route 2
Reactant of Route 2
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

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